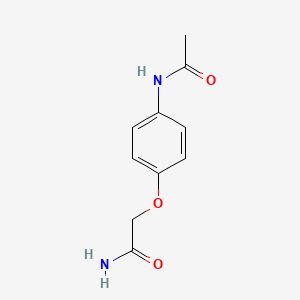

2-(4-Acetamidophenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetamidophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7(13)12-8-2-4-9(5-3-8)15-6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPABIIMOBRMZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372213 | |

| Record name | 2-(4-acetamidophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6033-85-8 | |

| Record name | 2-(4-acetamidophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Acetamidophenoxy Acetamide and Its Analogues

Synthesis Pathways for 2-(4-Acetamidophenoxy)acetamide

The construction of the this compound molecule is a multi-step process that relies on the careful execution of key chemical reactions. The primary route involves the initial preparation of essential precursors followed by strategic reaction steps to yield the final product.

Preparation of Key Precursors (e.g., Ethyl 2-(4-acetamidophenoxy)acetate)

A common and crucial precursor for the synthesis of this compound is ethyl 2-(4-acetamidophenoxy)acetate. This intermediate is typically synthesized through the alkylation of a phenol (B47542) derivative.

One established method involves the reaction of p-nitrophenol with ethyl bromoacetate. mdpi.com This reaction is carried out in the presence of a base, such as anhydrous potassium carbonate, and a catalyst like potassium iodide in a suitable solvent like dry acetone. The mixture is refluxed for several hours to ensure the completion of the reaction. mdpi.com The resulting product, ethyl 2-(4-nitrophenoxy)acetate, is then subjected to a reduction step to convert the nitro group to an amino group, yielding ethyl 2-(4-aminophenoxy)acetate. mdpi.com A selective reduction can be achieved using iron powder in the presence of ammonium (B1175870) chloride in an ethanol/water mixture. mdpi.com

Alternatively, N-(4-hydroxyphenyl)acetamide (paracetamol) can be directly used as the starting material. The synthesis of N-(p-acetyl-phenyl)acetamide, a related precursor, is achieved by reacting p-aminoacetophenone with acetic anhydride (B1165640) in water, followed by heating at reflux. mdpi.com

The following table summarizes a typical synthesis of a key precursor:

| Starting Material | Reagents | Product |

| p-Nitrophenol | Ethyl bromoacetate, Anhydrous K2CO3, KI, Acetone | Ethyl 2-(4-nitrophenoxy)acetate |

| Ethyl 2-(4-nitrophenoxy)acetate | Fe powder, NH4Cl, Ethanol/Water | Ethyl 2-(4-aminophenoxy)acetate |

| p-Aminoacetophenone | Acetic anhydride, Water | N-(p-acetyl-phenyl)acetamide mdpi.com |

Strategic Reaction Steps and Conditions

Once the key precursor, such as ethyl 2-(4-acetamidophenoxy)acetate, is obtained, the next strategic step is the amidation of the ester group to form the final acetamide (B32628). This can be achieved by reacting the ester with ammonia (B1221849) or an appropriate amine.

In a related synthesis, chloroacetyl chloride is reacted with 3-amino acetophenone (B1666503) in glacial acetic acid to form an intermediate, which is then treated with sodium acetate (B1210297) solution. rasayanjournal.co.in

The synthesis of this compound itself can be accomplished by reacting ethyl 2-(4-acetamidophenoxy)acetate with a source of ammonia. The reaction conditions for these transformations are crucial for achieving high yields and purity of the final product.

Derivatization Strategies and Scaffold Modifications

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. These modifications are aimed at exploring the structure-activity relationships and developing compounds with enhanced biological profiles.

Incorporation into Heterocyclic Systems (e.g., 1,2,4-Triazoles, 1,3,4-Oxadiazoles, Isoxazolines, Chalcones)

A significant area of research involves the incorporation of the this compound moiety into various heterocyclic systems, which are known to exhibit diverse pharmacological activities.

1,2,4-Triazoles: Derivatives of this compound can be used as starting materials for the synthesis of 1,2,4-triazoles. This often involves a multi-step sequence starting with the conversion of a related acid to its carbohydrazide (B1668358), followed by cyclization to form the triazole ring. tubitak.gov.tr For instance, structural hybrids of 1,2,4-triazole (B32235) and acetamides have been synthesized by modifying 2-(4-isobutylphenyl)propanoic acid, which involves converting the acid to its methyl ester, then to a benzohydrazide, and finally cyclizing to the triazole. researchgate.net

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often begins with the reaction of an appropriate acetamide precursor with ethyl 2-chloroacetate and potassium carbonate in acetone. nih.govacs.org The resulting intermediate is then treated with hydrazine (B178648) hydrate. nih.gov Subsequent cyclization with carbon disulfide under basic conditions, followed by reaction with aryl acetamide derivatives, yields the final 1,3,4-oxadiazole compounds. nih.govacs.orgnih.gov Another method involves the condensation of monoaryl hydrazides with acid chlorides. jchemrev.com

Isoxazolines: The synthesis of isoxazolines generally proceeds via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. nih.govresearchgate.net While not a direct derivatization of the parent compound, the acetamide moiety can be incorporated into the starting materials for this cycloaddition. For example, 3-aminoisoxazolines can be reacted with sulfonyl chlorides to produce sulfonamide derivatives. nih.gov

Chalcones: Chalcones are synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an acetophenone derivative with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) in ethanol. rasayanjournal.co.innih.govnih.gov For instance, 2-(4-Acetamidophenoxy)-N-(3-acetyl-phenyl)acetamide can be reacted with various substituted benzaldehydes to produce chalcone (B49325) derivatives. rasayanjournal.co.in

The following table provides a summary of heterocyclic systems derived from acetamide precursors:

| Heterocyclic System | Key Synthetic Strategy | Starting Materials/Intermediates |

| 1,2,4-Triazoles | Multi-step synthesis involving carbohydrazide formation and cyclization. tubitak.gov.trresearchgate.net | Carboxylic acid derivatives, hydrazides. tubitak.gov.trresearchgate.net |

| 1,3,4-Oxadiazoles | Reaction with ethyl chloroacetate, hydrazinolysis, and cyclization with CS2. nih.govacs.orgnih.gov | N-(2-hydroxyphenyl)acetamide, ethyl 2-chloroacetate. nih.govacs.org |

| Isoxazolines | 1,3-dipolar cycloaddition of nitrile oxides to alkenes. nih.govresearchgate.net | Alkenes and nitrile oxides. nih.govresearchgate.net |

| Chalcones | Claisen-Schmidt condensation. rasayanjournal.co.innih.govnih.gov | Acetophenone derivatives, substituted benzaldehydes. rasayanjournal.co.innih.gov |

Functional Group Substitutions on the Acetamide Moiety and Aromatic Rings

Modifications to the this compound structure are not limited to the formation of new heterocyclic rings. Functional group substitutions on both the acetamide moiety and the aromatic rings are common strategies to fine-tune the properties of the molecule.

Substitutions on the aromatic ring can be introduced by starting with appropriately substituted phenols or anilines. For example, various substituted benzaldehydes can be used in the synthesis of chalcone derivatives, leading to a range of functional groups on one of the aromatic rings. rasayanjournal.co.in Similarly, different electrophiles can be coupled with a triazole intermediate to introduce various substituents. researchgate.net

Amide Bond Formation Techniques and Innovations in Synthetic Routes

The formation of the amide bond is a cornerstone of the synthesis of this compound and its analogues. Traditional methods often involve the use of coupling agents to activate the carboxylic acid.

Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents facilitate the reaction between a carboxylic acid and an amine to form the amide bond. nih.gov For instance, a protocol using EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for the amidation of electron-deficient amines. nih.gov

Innovations in amide bond formation are moving towards greener and more efficient methods. These include the use of alternative solvents and catalysts. archivepp.com For example, Cyrene has been proposed as a bio-available solvent alternative to traditional solvents like DMF and NMP for amide bond formation from acid chlorides and carboxylic acids. archivepp.com Other green chemistry approaches include reactions carried out in water, or under microwave or ultrasound irradiation. archivepp.com

Analytical Characterization Techniques for Structural Elucidation

The definitive identification and confirmation of the chemical structure of newly synthesized compounds like this compound and its analogues are accomplished through a combination of modern analytical techniques. These methods provide detailed information about the compound's molecular structure, purity, and elemental composition, ensuring the integrity of the synthesized molecule.

Spectroscopic Analysis Methods (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable tools for the structural elucidation of organic compounds. Each method provides unique insights into the molecular architecture of this compound and its derivatives.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of an acetamide derivative will typically show characteristic absorption bands. For instance, the N-H stretching vibrations of the amide group are observed in the range of 3375-3300 cm⁻¹. The carbonyl (C=O) stretching of the amide is a strong band appearing around 1670-1640 cm⁻¹. Aromatic C=C stretching vibrations are also visible in the 1600-1450 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of an N-aryl acetamide derivative, the amide N-H proton appears as a singlet at around 8.9 ppm. Protons on the aromatic ring resonate in the region of 6.9-8.3 ppm, with their specific chemical shifts and splitting patterns depending on the substitution pattern. The protons of the CH₂ group adjacent to the carbonyl and the methyl protons of the acetyl group will also have characteristic chemical shifts. researchgate.netresearchgate.net

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The carbonyl carbon of the amide typically appears around 164-170 ppm. The carbons of the aromatic ring are observed in the 110-150 ppm range, while the aliphatic carbons of the acetamide moiety resonate at lower chemical shifts. researchgate.netznaturforsch.com

Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This technique provides the exact molecular weight, which can be used to confirm the elemental composition. For example, the molecular weight of N-(p-tolyl)acetamide has been confirmed by mass spectrometry. nih.gov

Table 1: Representative Spectroscopic Data for Acetamide Analogues

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| N-(2-methoxyphenyl)acetamide | 8.9 (N-H), 8.3, 7.1, 6.9 (aromatic), 4.2 (CH₂-Cl), 3.9 (O-CH₃) researchgate.net | 164 (C=O), 149, 127, 125, 121, 120, 110 (aromatic), 56 (O-CH₃), 43 (CH₂-Cl) researchgate.net | 3375 (N-H), 1671 (C=O), 1600 (aromatic C=C), 2850 (C-H aliphatic) researchgate.net |

| N-phenylacetamide | 7.07-7.52 (aromatic) chemicalbook.com | 170.1, 134.9, 129.5, 129.0, 126.5, 43.1 chemicalbook.com | Not specified |

| 4-Hydroxyphenylacetamide | 9.2 (O-H), 7.4-6.7 (aromatic), 3.2 (CH₂) chemicalbook.com | Not specified | 3300-2500 (O-H), 1640 (C=O) chemicalbook.com |

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic methods are fundamental for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to separate components of a mixture. In the synthesis of acetamide derivatives, TLC is often used to monitor the reaction's completion by observing the disappearance of starting materials and the appearance of the product spot. nih.gov The purity of the final compound can also be assessed by the presence of a single spot on the TLC plate. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system. For instance, in the analysis of analgesics, acetaminophen (B1664979), a structurally related compound, showed an Rf value of 0.24 in ethyl acetate. stevens.edu The choice of the eluent system is crucial for achieving good separation.

Table 2: TLC Data for Structurally Related Compounds

| Compound | Stationary Phase | Mobile Phase | Rf Value |

| Acetaminophen | Silica gel | Ethyl acetate | 0.24 stevens.edu |

| Aspirin (B1665792) | Silica gel | Ethyl acetate | 0.45 stevens.edu |

| Caffeine | Silica gel | Ethyl acetate | 0.08 stevens.edu |

Elemental Composition Determination

Elemental analysis is a crucial technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized molecule. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed chemical structure. For a newly synthesized compound like this compound, a close correlation between the found and calculated values provides strong evidence for its composition. The molecular formula of this compound is C₁₀H₁₂N₂O₃.

Table 3: Elemental Composition of this compound and an Analogue

| Compound | Molecular Formula | Calculated %C | Calculated %H | Calculated %N | Found %C | Found %H | Found %N |

| This compound | C₁₀H₁₂N₂O₃ | 57.69 | 5.81 | 13.45 | Not available | Not available | Not available |

| 2-Chloro-N-(2-methoxyphenyl)acetamide | C₉H₁₀ClNO₂ | 54.15 | 5.05 | 7.02 | 54.10 | 5.01 | 7.05 |

Biological Activities and Pharmacological Potential of 2 4 Acetamidophenoxy Acetamide Derivatives

Anti-inflammatory Efficacy

The anti-inflammatory properties of 2-(4-acetamidophenoxy)acetamide derivatives are a cornerstone of their pharmacological profile. These effects are mediated through various mechanisms, including the inhibition of key enzymes and antagonism of receptors involved in inflammatory pathways.

Cyclooxygenase-II (COX-II) Inhibition Studies

A significant body of research has focused on the ability of this compound derivatives to selectively inhibit cyclooxygenase-II (COX-2). archivepp.comarchivepp.com COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the production of prostaglandins. archivepp.com Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit cyclooxygenase-I (COX-1). readersinsight.net

Studies have shown that various synthesized 2-(substituted phenoxy) acetamide (B32628) derivatives exhibit anti-inflammatory activities. nih.gov For instance, certain phenol (B47542) products have been tested as COX-2 inhibitors, with some demonstrating notable in vitro inhibitory activity. archivepp.com The structural features of these derivatives, such as the presence of an acylamino spacer and specific substitutions on the aromatic rings, are crucial for their COX-2 inhibitory potency and selectivity. archivepp.com For example, the nitrogen atom of the acetamide moiety can form hydrogen bonds with key amino acid residues within the active site of the COX-2 enzyme, contributing to a strong inhibitory effect. archivepp.com

Interactive Table: COX-2 Inhibition by this compound Derivatives

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Phenol derivative 1 | COX-2 | 0.768 µmol/L | archivepp.com |

| Phenol derivative 2 | COX-2 | 0.616 µmol/L | archivepp.com |

| Celecoxib (Reference) | COX-2 | 0.041 µmol/L | archivepp.com |

| WYZ90 | COX-2 | 75 nM | nih.gov |

Matrix Metalloproteinase (MMP-9) Modulation

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process that is integral to both normal physiological functions and pathological conditions, including inflammation and cancer. nih.govnih.gov MMP-9, in particular, is implicated in the inflammatory process and is considered a target for anti-inflammatory therapies. nih.gov

Research has explored the potential of this compound derivatives to modulate the activity of MMP-9. The unregulated activity of MMPs can lead to the pathological degradation of extracellular matrix components. nih.gov Selective inhibition of MMP-9 could therefore represent a targeted approach to mitigating inflammation. researchgate.net Studies on related compounds have shown that it is possible to achieve selective inhibition of MMP-9 by targeting specific exosites within the enzyme. nih.gov While direct studies on this compound's effect on MMP-9 are emerging, the broader class of compounds to which it belongs has shown promise in this area.

P2Y14 Receptor Antagonism in Inflammatory Pathways (e.g., Acute Gouty Arthritis)

The P2Y14 receptor, a G protein-coupled receptor, is activated by UDP-sugars and plays a role in inflammatory responses, including neutrophil chemotaxis. nih.govnih.gov Its involvement in conditions like acute gouty arthritis has made it an attractive target for the development of new anti-inflammatory agents. nih.govnih.gov

Antagonists of the P2Y14 receptor have the potential to treat inflammatory diseases by blocking the pro-inflammatory signals mediated by this receptor. nih.gov Virtual screening and subsequent experimental testing have identified potent P2Y14 receptor antagonists with novel chemical structures. nih.gov For instance, a hit compound from a virtual screen demonstrated significant antagonistic activity with an IC50 value of 2.46 nM and was shown to inhibit monosodium urate-induced pyroptosis in THP-1 cells, a model for acute gouty arthritis. nih.gov This suggests that developing derivatives of this compound as P2Y14 receptor antagonists could be a viable strategy for treating inflammatory conditions like gout. nih.gov

Anticancer and Antiproliferative Properties

In addition to their anti-inflammatory effects, derivatives of this compound have demonstrated significant potential as anticancer and antiproliferative agents. nih.gov Their mechanisms of action often involve the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis.

Inhibition of Cancer Cell Line Growth (e.g., A549, C6)

Several studies have evaluated the antiproliferative effects of this compound derivatives against various cancer cell lines. nih.gov For example, novel N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have been synthesized and tested against A549 (human lung carcinoma) and C6 (rat glioma) tumor cell lines. nih.gov

Compounds carrying specific chemical moieties, such as 5-chloro and 5-methylbenzimidazole (B147155) groups, have shown significant anticancer activity. nih.gov Similarly, a series of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives, synthesized from paracetamol (a related compound), were evaluated for their antiproliferative effects. nih.gov Certain compounds from this series exhibited notable anti-cancer activity against human tumor cell lines, including A549. nih.gov The combination of an acetamide derivative, NPOA, with camptothecin (B557342) has also been shown to enhance the anti-lung-cancer effect in H1299 cells. nih.gov

Interactive Table: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 19 | A549 | 7.90 µM | nih.gov |

| Compound 6f | A549, C6 | Significant Activity | nih.gov |

| Compound 6g | A549, C6 | Significant Activity | nih.gov |

Investigation of Apoptosis Induction Mechanisms

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, a form of programmed cell death. nih.govnih.gov Research into this compound derivatives has revealed their ability to trigger this process in cancer cells. nih.gov

Studies have shown that these compounds can induce apoptosis through various pathways. For example, selected 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives were found to significantly increase the activity of caspase-3, a key executioner caspase in the apoptotic cascade, in a dose-dependent manner. nih.gov These compounds also led to a decrease in the mitochondrial membrane potential and the expression of the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis is often a prerequisite for effective anticancer action, and the ability of these derivatives to activate caspase pathways and modulate apoptosis-regulating proteins highlights their therapeutic potential. nih.govnih.gov Furthermore, some derivatives have been observed to cause nuclear condensation and fragmentation, which are morphological hallmarks of apoptosis. nih.gov

Neuropharmacological and Nootropic Applications

Anticonvulsant Activity Profiling

Derivatives of acetamide have been a subject of interest in the search for new anticonvulsant agents. Research has focused on synthesizing and evaluating these compounds in various animal models of epilepsy to determine their efficacy and potential mechanisms of action.

Initial anticonvulsant screening is often conducted using standardized tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice and rats. nih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures. Some compounds are further evaluated in the psychomotor seizure (6-Hz) model, which is considered a model for therapy-resistant partial epilepsy. nih.govnih.gov

In a study involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, pharmacological results indicated activity primarily in the MES seizure model, particularly for derivatives with a 3-(trifluoromethyl)anilide group. nih.govnih.gov In contrast, most of the corresponding 3-chloroanilide analogs were found to be inactive. nih.gov This highlights the crucial role of the substituent on the anilide moiety for anticonvulsant activity. nih.gov For instance, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide was effective in the MES test, as was N-(3-chlorophenyl)-2-morpholino-acetamide. nih.gov Among the more active 3-(trifluoromethyl)anilide series, several compounds showed protection in the MES test at doses of 100 mg/kg and/or 300 mg/kg. nih.gov

Further studies on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have shown moderate anticonvulsant activity in the pentylenetetrazole-induced seizure model in rats. japsonline.com The most pronounced activity in this series was observed with N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide, which significantly extended the latency period and reduced the duration of seizures. japsonline.com

The following table summarizes the anticonvulsant activity of selected acetamide derivatives.

| Compound/Derivative Class | Test Model | Activity | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides (3-(trifluoromethyl)anilides) | Maximal Electroshock (MES) | Active | nih.govnih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides (3-chloroanilides) | Maximal Electroshock (MES) | Mostly Inactive | nih.gov |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Maximal Electroshock (MES) | Active | nih.gov |

| N-(3-chlorophenyl)-2-morpholino-acetamide | Maximal Electroshock (MES) | Active | nih.gov |

| N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide | Pentylenetetrazole (PTZ)-induced seizures | Active | japsonline.com |

SLACK Potassium Channel Inhibition

The sodium-activated potassium channel, known as SLACK (Sequence like a calcium-activated K+ channel), is encoded by the KCNT1 gene and is widely expressed in the central nervous system. tdl.orgmdpi.com Gain-of-function mutations in the KCNT1 gene have been linked to rare and severe epileptic disorders like epilepsy of infancy with migrating focal seizures (EIMFS). tdl.orgmdpi.comnih.gov This makes small molecule inhibitors of SLACK channels a promising therapeutic strategy. tdl.orgresearchgate.net

A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides were identified through high-throughput screening as inhibitors of SLACK channels. tdl.orgmdpi.comnih.gov Subsequent hit optimization efforts involved systematically preparing and testing over 60 analogs to establish structure-activity relationships for wild-type (WT) SLACK inhibition using a whole-cell, automated patch clamp assay. tdl.orgmdpi.com

These studies led to the identification of several compounds with submicromolar potency. mdpi.com Two notable analogs, VU0915735 (compound 40) and VU0936154 (compound 66) , demonstrated good potency for inhibiting mouse and human WT SLACK, as well as the clinically relevant A934T mutant. mdpi.com They also showed selectivity against other members of the Slo family of potassium channels and other diverse ion channels. mdpi.com While these compounds are from a novel and structurally distinct chemotype, their potency is comparable to other previously reported SLACK inhibitors. mdpi.com

The table below presents examples of SLACK inhibitors from the 2-aryloxy-N-(pyrimidin-5-yl)acetamide series.

| Compound | Target | Potency | Reference |

| VU0915735 (40) | WT SLACK (human, mouse), A934T mutant | Good in vitro potency | mdpi.com |

| VU0936154 (66) | WT SLACK (human, mouse), A934T mutant | Good in vitro potency | mdpi.com |

| 2-aryloxy-N-(pyrimidin-5-yl)acetamides | WT SLACK | Submicromolar IC50 values for several analogs | mdpi.com |

Interventions in Metabolic Disorders

Free Fatty Acid Receptor 1 (FFAR1) Agonism for Type 2 Diabetes

Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), is a receptor for medium to long-chain free fatty acids. nih.govnih.gov It is highly expressed in pancreatic beta-cells, where its activation leads to glucose-dependent insulin (B600854) secretion. nih.govnih.gov This makes FFAR1 an attractive therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). nih.govpace-cme.org

Small molecule FFAR1 agonists, many of which are aryl alkanoic acid derivatives (including phenoxyacetic acids), have shown considerable potential for managing T2DM. nih.gov These agonists work by potentiating nutrient-induced insulin secretion, which enhances the release of insulin in response to meals and reduces the risk of hypoglycemia between meals. pace-cme.org

At least three distinct binding sites exist on the FFAR1 receptor. nih.gov Fasiglifam, which binds to site-1, stimulates intracellular calcium release and improves glycemic control. nih.gov More recently, small molecule agonists that bind to site-3 have been discovered. These agonists stimulate both intracellular calcium and cAMP, leading to the secretion of both insulin and glucagon-like peptide-1 (GLP-1). nih.gov

A novel synthetic site-3 FFAR1 agonist, referred to as compound A , has been shown to restore islet function in models of impaired glucose-stimulated insulin secretion. nih.gov In islets from type 2 diabetic donors, which exhibit a reduced response to glucose, this site-3 agonist not only enhanced insulin secretion but also restored glucose responsiveness across a range of glucose concentrations. nih.gov This suggests that full agonism at FFAR1 can have direct effects on islet hormone secretion and may overcome the dysfunctional phenotype seen in T2D. nih.gov The compound TAK-875 is another oral, selective FFAR1 agonist that has demonstrated significant improvement in glycemic control in patients with type 2 diabetes with a minimal risk of hypoglycemia. pace-cme.org

| Compound/Class | Target/Mechanism | Therapeutic Potential | Reference |

| Aryl alkanoic acid derivatives | FFAR1/GPR40 Agonists | T2DM | nih.gov |

| TAK-875 | Selective FFAR1 Agonist | T2DM | pace-cme.org |

| Compound A | Site-3 FFAR1 Full Agonist | T2DM, Restoration of islet function | nih.gov |

| Fasiglifam | Site-1 FFAR1 Agonist | T2DM | nih.gov |

Other Investigated Biological Activities (e.g., Antioxidant, Antiviral)

Beyond their applications in neurological and metabolic disorders, this compound and its related derivatives have been investigated for other biological activities, including antioxidant and antiviral effects.

Antioxidant Activity Several studies have reported the synthesis and antioxidant activity of new acetamide derivatives. nih.govnih.gov The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com In one study, N-4-acetamidophenyl 2-phenoxyacetate showed significant free radical scavenging activity in the DPPH assay, with an IC50 value of 11.97±0.48µM. researchgate.net Another study on flavonoid acetamide derivatives reported IC50 values in the DPPH assay ranging from 31.52 to 198.41 µM. mdpi.com

Antiviral Activity The 2-phenoxy-N-phenylacetamide core structure has garnered research interest for its potential antiviral effects. mdpi.com Derivatives of this scaffold have been identified as possessing potent antitubercular activity. mdpi.com Additionally, acetamide derivatives have been developed as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov A series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives were synthesized and evaluated as potent inhibitors of HIV-1 replication, with some compounds showing efficacy comparable to or better than existing drugs like Nevirapine. nih.gov Other research has focused on acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. researchgate.net Furthermore, Tabamide A, a phenolic compound, and its synthetic derivatives have been investigated for their activity against the influenza virus, with some derivatives showing enhanced antiviral action by inhibiting viral mRNA synthesis. nih.gov

| Activity | Compound Class/Scaffold | Specific Target/Finding | Reference |

| Antioxidant | N-4-acetamidophenyl 2-phenoxyacetate | DPPH radical scavenging (IC50 = 11.97 µM) | researchgate.net |

| Antioxidant | Flavonoid acetamide derivatives | DPPH radical scavenging (IC50 = 31.52–198.41 µM) | mdpi.com |

| Antiviral (HIV) | 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamides | HIV-1 Reverse Transcriptase Inhibition | nih.gov |

| Antiviral (HIV) | 5-indole-1,3,4-oxadiazol-2-thiol acetamide derivatives | Inhibition of Tat-mediated transcription | researchgate.net |

| Antiviral (Influenza) | Tabamide A and derivatives | Inhibition of viral mRNA synthesis | nih.gov |

| Antitubercular | 2-phenoxy-N-phenylacetamide derivatives | Activity against M. tuberculosis H37Rv | mdpi.com |

Structure Activity Relationship Sar Studies of 2 4 Acetamidophenoxy Acetamide Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The core structure of 2-(4-Acetamidophenoxy)acetamide consists of a phenoxy ring, an acetamide (B32628) group attached to the ether oxygen, and another acetamide group at the para-position of the phenoxy ring. SAR studies on related phenoxyacetamide and benzophenone (B1666685) analogues have highlighted several key structural elements essential for biological activity.

Impact of Specific Substituent Groups on Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned by introducing various substituent groups at different positions on the molecule.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenoxy ring significantly affect the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, in a series of 2-phenoxyacetamide (B1293517) analogues, the introduction of a methoxy (B1213986) group at the para-position of the phenoxy ring led to a highly specific MAO-A inhibitor. researchgate.net In another case, attaching a propargylimino-methyl group resulted in a potent dual inhibitor of both MAO-A and MAO-B. researchgate.net In a different series of sigma-1 receptor ligands, dichlorination of the phenoxy ring at positions 3 and 4 resulted in a compound with high affinity and 36-fold selectivity for the sigma-1 receptor over the sigma-2 receptor. researchgate.net

Modifications of the Acetamide Moiety: Alterations to the N-substituted acetamide portion can also drastically change the biological profile. For instance, in studies of hypoxia-inducible factor-1 (HIF-1) inhibitors, substitutions on an N-phenylacetamide moiety were key to their inhibitory activity. sigmaaldrich.com The replacement of the terminal amide with different functional groups or heterocyclic rings is a common strategy to explore the chemical space and optimize binding interactions.

The following table summarizes the effects of specific substitutions on the activity of related phenoxyacetamide derivatives.

| Parent Scaffold | Substitution | Position | Resulting Activity |

| 2-Phenoxyacetamide | Methoxy | 4-position of phenoxy ring | Specific MAO-A inhibitor researchgate.net |

| 2-Phenoxyacetamide | (prop-2-ynylimino)methyl | 4-position of phenoxy ring | Potent MAO-A/-B inhibitor researchgate.net |

| 2-Phenoxy-N-(2-morpholin-4-ylethyl) acetamide | Dichloro | 3,4-positions of phenoxy ring | Selective sigma-1 receptor ligand researchgate.net |

Identification of Essential Pharmacophoric Features for Target Interaction

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For this compound derivatives, the key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers.

Hydrogen Bonding: The acetamide groups contain both hydrogen bond donor (N-H) and acceptor (C=O) sites, which are critical for forming interactions with amino acid residues in the active site of a target protein. researchgate.net For example, molecular docking studies of a 2-(3,4-dichlorophenoxy)acetamide derivative revealed a salt bridge formed between its ionized morpholine (B109124) ring and an aspartate residue (Asp126) in the sigma-1 receptor. researchgate.net

Aromatic and Hydrophobic Interactions: The central phenoxy ring typically engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine within the target's binding pocket. researchgate.net These interactions are crucial for anchoring the ligand in the correct orientation for optimal activity.

Studies on related compounds have shown that electrostatic interactions often dominate over dispersion forces in the crystal packing, indicating the importance of polar groups for stabilizing molecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.

For phenoxyacetamide derivatives, 2D and 3D-QSAR models have been successfully developed. In one study on MAO inhibitors, a QSAR model showed a high correlation (r² = 0.9033) and predictive ability (q² = 0.8376). researchgate.net This model indicated that molecular weight (MW) was positively correlated with MAO-B inhibitory activity, while the Highest Occupied Molecular Orbital (HOMO) energy and Beta Polarity were negatively correlated. researchgate.net This suggests that larger molecules with less polarity and more electrophilic character may exhibit higher activity. researchgate.net

Another QSAR study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase (MMP) inhibitors also yielded robust models (Q² > 0.7) using 2D autocorrelation descriptors. nih.gov These models provided valuable information about ligand specificity for different pockets within the MMP active site. nih.gov Similarly, QSAR models for acetamidosulfonamide derivatives have been used to rationally design new compounds with potentially enhanced antioxidant activity. nih.gov

Key Descriptors in QSAR Models for Phenoxyacetamide Analogues

| Descriptor | Correlation with Activity | Implication for Design |

| Molecular Weight (MW) | Positive | Bulky groups may enhance activity researchgate.net |

| HOMO Energy | Negative | Electrophilic groups may increase activity researchgate.net |

| Beta Polarity | Negative | Less polar groups may be more active researchgate.net |

Ligand Efficiency and Lipophilic Ligand Efficiency in Lead Optimization

During the lead optimization process, it is not enough to simply increase potency, as this often comes with an undesirable increase in molecular size and lipophilicity (a phenomenon known as "molecular obesity"). taylorandfrancis.com Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively.

Ligand Efficiency (LE): This metric measures the binding energy per heavy (non-hydrogen) atom. It helps identify smaller, more efficient fragments that can be developed into leads. In lead optimization, activity tends to increase with molecular size, but LE often drops as molecules become larger. nih.gov

Lipophilic Ligand Efficiency (LLE or LipE): LLE relates potency (often as pIC50 or pKi) to lipophilicity (logP or logD). It is defined as pIC50 - logP. A higher LLE value is generally desirable, as it indicates that a compound achieves high potency without being excessively greasy, which can improve its pharmacokinetic properties. An ideal LLE for a drug candidate is often considered to be in the range of 5-7. core.ac.uk

Preclinical Pharmacological Assessment Methodologies

In Vitro Biological Assay Systems

In vitro assays serve as the initial screening funnel, offering a controlled environment to assess the direct biological effects of a compound at the cellular and molecular level.

Cell-based assays are fundamental for determining the physiological or cytotoxic effects of a compound on living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxic potential. nih.gov For instance, various acetamide (B32628) sulphonyl analogs have been screened for in vitro cytotoxic activity against a panel of human cancer cell lines, including HCT-1, SF268, HT-15, MCF-7, and PC-3, using this method. nih.govnih.gov

In studies on phenoxy acetamide derivatives, such assays have been crucial. nih.gov One derivative demonstrated significant induction of apoptotic cell death in HepG2 hepatocellular cancer cells. nih.gov This was quantified by measuring the increase in early and late apoptotic cell populations compared to untreated control cells. nih.gov Another study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives used the MTT assay to confirm a good safety profile in a normal vero cell line while demonstrating activity against M. tuberculosis. mdpi.com Beyond cancer, cell-based assays are used to measure inflammatory markers. For example, the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated J774.A1 macrophage cells is a common method to evaluate in vitro anti-inflammatory activity. nih.gov

Table 1: Examples of Cell-Based Assays for Acetamide Derivatives

| Compound Class | Assay Type | Cell Line(s) | Measured Endpoint | Finding | Reference |

|---|---|---|---|---|---|

| Phenoxy Acetamide Derivative | Apoptosis Assay | HepG2 | Cell population in early & late apoptosis | 24.5-fold increase in total apoptotic cells | nih.gov |

| Acetamide Sulphonyl Analogs | MTT Cytotoxicity Assay | HCT-1, MCF-7, PC-3, etc. | Cell Viability (IC₅₀) | Demonstrated potent cytotoxicity against tested cancer cells | nih.govnih.gov |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives | MTT Cytotoxicity Assay | Vero (normal cell line) | Cell Viability | Good safety profile, non-toxic | mdpi.com |

Enzyme inhibition assays are critical for identifying molecular targets and elucidating the mechanism of action of a compound. Many acetamide derivatives have been investigated as enzyme inhibitors. archivepp.com A significant area of focus has been the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs. archivepp.comarchivepp.com

Novel acetamide-based compounds have also been assessed for their ability to inhibit Heme Oxygenase-1 (HO-1), an enzyme implicated in cancer cell survival. nih.gov In these studies, the inhibitory activity is determined by measuring the concentration of the compound required to reduce enzyme activity by 50% (IC₅₀). nih.gov For example, a series of acetamide derivatives were tested against HO-1, with the most potent inhibitors exhibiting IC₅₀ values below 8 µM. nih.gov Selectivity is also a key parameter, assessed by comparing the inhibition of different enzyme isoforms, such as HO-1 versus HO-2. nih.gov One derivative was found to be approximately 48-fold more selective for HO-1 over HO-2. nih.gov Other enzymes targeted by phenoxyacetamide derivatives include metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell migration and invasion. nih.gov

Table 2: Enzyme Inhibition Data for Acetamide-Based Derivatives against Heme Oxygenase (HO)

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (HO-2 IC₅₀ / HO-1 IC₅₀) | Reference |

|---|---|---|---|---|

| Derivative 7n | HO-1 | 0.95 | ~48-fold | nih.gov |

| HO-2 | 45.89 | nih.gov | ||

| Derivative 7o | HO-1 | 1.20 | ~9-fold | nih.gov |

| HO-2 | 11.19 | nih.gov | ||

| Derivative 7p | HO-1 | 8.0 | ~3-fold | nih.gov |

Receptor binding assays are used to determine if and how strongly a compound binds to a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. nih.gov The test compound is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor, which can be sourced from cell membranes or purified solutions. nih.gov The amount of bound radioactivity is measured, often using techniques like filtration assays or scintillation proximity assays (SPA), to determine the compound's binding affinity (expressed as Kᵢ or IC₅₀). nih.gov

Following a binding assay, a functional assay is necessary to determine the consequence of that binding—whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The mammalian two-hybrid (M2H) assay is a sophisticated functional assay that can detect ligand-dependent protein-protein interactions, such as the dimerization of nuclear receptor ligand-binding domains (LBDs) upon activation. nih.gov This system utilizes two fusion proteins and a reporter gene to quantify the dimerization activity within mammalian cells. nih.gov For a novel compound like 2-(4-Acetamidophenoxy)acetamide, these assays would be essential to screen for activity at various G protein-coupled receptors, nuclear receptors, or other receptor targets relevant to inflammation or metabolic disease.

In Vivo Animal Model Studies (Methodological Focus)

In vivo studies in animal models are essential to evaluate the systemic effects, efficacy, and pharmacological properties of a compound in a complex biological system.

Several well-established rodent models are used to assess the anti-inflammatory and analgesic properties of test compounds.

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. mdpi.com Inflammation is induced by injecting carrageenan into the paw of a rat or mouse. mdpi.com The efficacy of an anti-inflammatory compound is determined by measuring the reduction in paw volume or thickness over several hours compared to a control group. mdpi.com

Adjuvant-Induced Arthritis (AIA): This is a widely used model for chronic inflammation that mimics aspects of human rheumatoid arthritis. nih.gov Arthritis is induced in rats by an injection of an adjuvant, leading to severe inflammation, joint destruction, and pain. nih.gov The therapeutic activity of a compound, such as the related N-(2-hydroxyphenyl) acetamide, is evaluated by monitoring changes in paw edema, pain threshold (nociception), and by histological analysis of the joints to assess immune cell infiltration and tissue erosion. nih.gov

Acetic Acid-Induced Writhing Test: This model is used to screen for peripheral analgesic activity. nih.gov An intraperitoneal injection of acetic acid in mice induces characteristic writhing movements. nih.gov The antinociceptive effect of a compound is quantified by the reduction in the number of writhes compared to a control group. nih.gov

Formalin and Capsaicin (B1668287) Tests: The formalin test in mice involves injecting formalin into the paw, which causes a biphasic pain response: an early neurogenic phase and a later inflammatory phase. nih.gov This allows for differentiation between central analgesic effects and peripheral anti-inflammatory effects. The capsaicin test also assesses neurogenic inflammation and pain. nih.gov

Table 3: Rodent Models for Evaluating Anti-inflammatory and Analgesic Activity

| Model | Animal | Induction Agent | Key Parameters Measured | Purpose | Reference |

|---|---|---|---|---|---|

| Paw Edema | Rat | Carrageenan | Paw volume, paw thickness, paw weight | Acute anti-inflammatory activity | mdpi.com |

| Adjuvant-Induced Arthritis (AIA) | Rat | Freund's Complete Adjuvant | Paw edema, pain threshold, joint histology | Chronic anti-inflammatory/anti-arthritic activity | nih.gov |

| Writhing Test | Mouse | Acetic Acid (intraperitoneal) | Number of abdominal writhes | Peripheral analgesic activity | nih.gov |

To investigate the potential effects of a compound on metabolic disorders like type 2 diabetes or metabolic syndrome, various rodent models are utilized. nih.gov These models are designed to replicate key features of the human conditions, such as hyperglycemia, insulin (B600854) resistance, dyslipidemia, and obesity. nih.govnih.gov

The most common approach involves dietary manipulation. nih.gov Rats (e.g., Sprague-Dawley, Wistar) or mice are fed a high-fat diet (HFD), a high-carbohydrate (often fructose (B13574) or sucrose) diet, or a combination of both for an extended period. nih.govmdpi.com This dietary challenge induces metabolic dysregulation that closely mimics the development of metabolic syndrome in humans. nih.gov For instance, a diet high in both carbohydrates and fat can induce hypertension, impaired glucose tolerance, increased abdominal fat, and an altered lipid profile in rats after several weeks. nih.gov

Another widely used model is the combination of a high-fat diet with a low dose of streptozotocin (B1681764) (HF-STZ). mdpi.com The HFD induces insulin resistance, while the subsequent injection of STZ, a toxin that damages pancreatic beta-cells, impairs insulin secretion, thus creating a robust model of type 2 diabetes. mdpi.com Genetic models, such as TALLYHO/JnG (TH) mice, which spontaneously develop hyperglycemia and insulin resistance, are also valuable tools. mdpi.com In these models, the efficacy of a test compound would be assessed by measuring parameters like blood glucose levels, insulin tolerance, serum lipid profiles, and body weight.

Models for Antimicrobial Efficacy and Other Pharmacological Screens

The preclinical evaluation of novel chemical entities such as this compound involves a battery of pharmacological screens to determine their potential therapeutic activities. These assessments are foundational in identifying the biological effects of the compound and its derivatives. The screening process typically investigates a wide range of potential effects, with a significant focus on antimicrobial properties, given the persistent need for new anti-infective agents.

Antimicrobial Efficacy Models

The evaluation of antimicrobial efficacy for acetamide derivatives is conducted through various in vitro models to determine their spectrum of activity against a panel of pathogenic microorganisms. These models are crucial for establishing the compound's potential as an antibacterial or antifungal agent.

Bacterial Susceptibility Testing: Standard methods are employed to assess the antibacterial potential of acetamide compounds. The agar (B569324) well diffusion method provides an initial qualitative assessment of antibacterial activity. In this assay, a standardized inoculum of bacteria is swabbed onto an agar plate, and wells are created in the agar, into which the test compound is placed. The diameter of the zone of inhibition around the well indicates the extent of the compound's ability to halt bacterial growth.

For a more quantitative measure, the microdilution method is used to determine the Minimum Inhibitory Concentration (MIC). This technique involves preparing serial dilutions of the compound in a liquid growth medium in a microtiter plate, followed by the addition of a standardized bacterial suspension. The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth after an incubation period.

Research on various acetamide derivatives has demonstrated a broad spectrum of activity. For instance, studies on 2-mercaptobenzothiazole (B37678) acetamide derivatives showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were evaluated against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting potent antitubercular activity with MIC values as low as 4 µg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Acetamide Derivatives

| Compound Type | Test Organism | Assay Method | Finding | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole Acetamide Derivatives | S. aureus, P. aeruginosa, E. coli, K. pneumoniae | Agar Well Diffusion | Zones of inhibition comparable to standard levofloxacin (B1675101) for some derivatives. | nih.gov |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives | M. tuberculosis H37Rv | Microdilution | MIC values ranging from 4 to 64 µg/mL. | mdpi.com |

| Coumarinyloxy Acetamide Derivatives | Human Pathogenic Bacteria | Not Specified | Some analogues showed potency comparable to or greater than Ciprofloxacin. | researchgate.net |

Antibiofilm Activity: Given the clinical challenge posed by bacterial biofilms, novel compounds are often screened for their ability to inhibit biofilm formation or eradicate established biofilms. Certain 2-mercaptobenzothiazole acetamide derivatives that showed significant antibacterial activity were further tested for their antibiofilm potential. These compounds demonstrated promising results, with some showing even better activity than the standard drug cefadroxil (B1668780) at a concentration of 100 µ g/100 µL. nih.gov

Other Pharmacological Screens

Beyond antimicrobial testing, the acetamide scaffold is explored for a variety of other pharmacological activities due to its presence in many biologically active molecules.

Anti-inflammatory and Analgesic Activity: The phenoxy acetamide group is a structural feature in some non-steroidal anti-inflammatory drugs (NSAIDs). galaxypub.co Preclinical models to screen for anti-inflammatory potential include the carrageenan-induced rat paw edema test, which measures the ability of a compound to reduce acute inflammation. galaxypub.co Analgesic properties are often assessed using models like the writhing test in mice, induced by acetic acid, or the hot plate test. galaxypub.conih.gov For example, a series of 4'-acetamidochalcone (B1233587) derivatives were evaluated for antinociceptive effects using the mice writhing test, with all tested compounds showing greater efficacy than aspirin (B1665792) and acetaminophen (B1664979). One derivative was found to be approximately 32 to 34 times more potent than the standard drugs. nih.gov

Enzyme Inhibition Assays: Derivatives of this compound are also designed and screened as potential enzyme inhibitors for various therapeutic targets. In one study, a series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides were synthesized and evaluated as inhibitors of sphingomyelin (B164518) synthase (SMS), a potential drug target for atherosclerosis. nih.gov These screenings utilize in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) of the compounds against the target enzyme. The most potent compound in this series had an IC50 value of 2.1 µM. nih.gov

Anticonvulsant Activity Screening: The structural features of acetamides are also found in certain anticonvulsant drugs. Preclinical screening for anticonvulsant activity often involves models like the pentylenetetrazole (PTZ)-induced seizure test in rodents. In this model, the ability of a test compound to delay the onset of seizures or reduce their severity and duration is measured. Studies on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have identified compounds with notable anticonvulsant effects in the PTZ model. japsonline.com

Table 2: Other Pharmacological Activities of Selected Acetamide Derivatives

| Compound Type | Pharmacological Target/Model | Key Finding | Reference |

|---|---|---|---|

| 2-(4-(N-Phenethylsulfamoyl)phenoxy)acetamides | Sphingomyelin synthase 1 (SMS1) | Potent inhibition with the lowest IC50 value of 2.1 µM. | nih.gov |

| 4'-Acetamidochalcone Derivatives | Mice Writhing Test (Analgesia) | Up to 34-fold more potent than acetaminophen and aspirin. | nih.gov |

| Substituted Phenoxy Acetamide Derivatives | Carrageenan-induced rat paw edema (Anti-inflammatory) | Demonstrated anti-inflammatory properties. | galaxypub.co |

| S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine | PTZ-induced seizures (Anticonvulsant) | Reduced seizure duration and animal lethality. | japsonline.com |

These diverse screening models are essential for constructing a pharmacological profile for new chemical entities like this compound, guiding further development and optimization.

Future Research Directions and Potential Therapeutic Applications

Discovery of Novel Molecular Targets and Pathways

A primary avenue for future research will be the identification of specific molecular targets and biological pathways modulated by 2-(4-acetamidophenoxy)acetamide. The parent compound, acetaminophen (B1664979) (ApAP), is known for its analgesic and antipyretic effects, but its exact mechanisms are complex and not fully understood, though they are believed to involve the cyclooxygenase (COX) enzyme system. The oxidation of ApAP can lead to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is central to its potential hepatotoxicity. researchgate.net

Investigations into other phenoxy acetamide (B32628) derivatives have revealed a variety of potential targets. For instance, certain derivatives have shown inhibitory effects on COX-2, a key enzyme in inflammation. archivepp.comgalaxypub.co Other related acetamide structures have been identified as inhibitors of T-type calcium channels (Ca(v)3.2), presenting possibilities for antihypertensive applications. nih.gov Furthermore, studies on compounds with similar backbones have explored interactions with receptors like the insulin-like growth factor-1 receptor (IGF-1R) and enzymes such as carbonic anhydrase. nih.govnih.gov

Future studies on this compound should, therefore, employ high-throughput screening assays and biochemical analyses to investigate its activity against a panel of targets implicated in pain, inflammation, and cancer. nih.govnih.gov This could include:

Enzyme Inhibition Assays: Testing for inhibitory activity against COX-1, COX-2, and other enzymes involved in inflammatory pathways.

Receptor Binding Studies: Evaluating its affinity for various receptors known to be modulated by analgesic or anti-inflammatory compounds.

Pathway Analysis: Utilizing transcriptomics and proteomics to understand how the compound alters cellular pathways and gene expression in relevant cell lines.

By systematically exploring these potential interactions, researchers can uncover the primary mechanism of action for this compound and identify its most promising therapeutic applications.

Rational Design of New Derivatives with Enhanced Therapeutic Profiles

Once primary targets are identified, the rational design of new derivatives can begin, aiming to enhance therapeutic efficacy and specificity. The structural modification of phenoxy acetamide molecules is a proven strategy for improving pharmacological characteristics. nih.gov Research has shown that the addition of different functional groups can significantly alter a compound's activity. For example, incorporating halogen-containing moieties has been shown to boost the anti-inflammatory function of some phenoxy derivatives. nih.gov

The design process for new derivatives of this compound would be guided by structure-activity relationship (SAR) studies. nih.gov This involves synthesizing a library of analogs with systematic modifications to the core structure and evaluating their biological activity.

Table 1: Potential Modifications and Their Rationale Based on Related Compounds

| Structural Modification Site | Example Modification | Potential Therapeutic Enhancement | Source |

|---|---|---|---|

| Phenyl Ring | Addition of halogen (Cl, F) or nitro (NO2) groups | Increased anti-inflammatory, analgesic, or anti-cancer activity | nih.gov |

| Acetamide Group | Substitution on the nitrogen atom (N-phenyl, N-pyridinyl) | Improved analgesic or COX-2 inhibitory potential | nih.govgalaxypub.co |

| Linker | Incorporation of heterocyclic rings (e.g., pyrazole, oxadiazole) | Enhanced COX-2 selectivity and anti-inflammatory effects | archivepp.comgalaxypub.co |

The prodrug approach is another valuable strategy. Many researchers have successfully created prodrugs of acetamide-based molecules to improve pharmacokinetic parameters, such as solubility and stability. galaxypub.coarchivepp.com By linking the parent compound to another molecule, such as an amino acid, it's possible to enhance its properties and ensure it is released at the desired physiological pH. galaxypub.co This approach could be used to create derivatives of this compound with improved profiles.

Integration of Advanced Computational and Experimental Methodologies

The integration of computational and experimental techniques is crucial for accelerating the drug discovery and development process. nih.gov For this compound, a combination of in silico modeling and laboratory validation will enable a more efficient exploration of its therapeutic potential.

Computational Approaches:

Molecular Docking: This technique can predict the binding affinity and orientation of this compound and its derivatives within the active site of potential protein targets, such as COX enzymes or IGF-1R. nih.gov This helps prioritize which compounds to synthesize and test.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.gov This information is valuable for predicting the most reactive sites on the molecule and understanding its degradation pathways. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, which can guide the design of more potent derivatives. archivepp.com

Experimental Validation: The predictions from computational models must be validated through rigorous experimental work. This includes synthesizing the designed compounds and performing in vitro and in vivo testing. researchgate.netnih.gov Modern synthesis techniques, including greener methods that use less hazardous solvents or microwave irradiation, can make this process more efficient and environmentally friendly. archivepp.comnih.gov

Table 2: Integrated Methodologies for Drug Development

| Methodology | Application to this compound | Expected Outcome | Source |

|---|---|---|---|

| Molecular Docking | Predict binding to targets like COX-2, T-type calcium channels, IGF-1R. | Prioritization of derivatives for synthesis. | nih.govnih.gov |

| DFT Calculations | Analyze molecular orbitals and reactive sites. | Prediction of metabolic pathways and stability. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Rapidly create a library of novel derivatives. | Efficient production of compounds for screening. | archivepp.comnih.gov |

Exploration of Multi-Targeting Strategies for Complex Diseases

Many complex conditions, such as neurodegenerative diseases like Alzheimer's and chronic inflammatory disorders, are multifactorial, meaning they involve multiple biological pathways. nih.govnih.gov A therapeutic strategy that relies on a single molecule acting on a single target may be insufficient. The multi-target-directed ligand (MTDL) approach, where a single compound is designed to interact with multiple targets, is gaining significant attention as a more effective strategy for such diseases. nih.govnih.gov

Given that the phenoxy acetamide scaffold has been associated with diverse biological activities, this compound and its future derivatives are excellent candidates for development as MTDLs. nih.gov For example, a single derivative could be engineered to possess both anti-inflammatory (e.g., via COX-2 inhibition) and neuroprotective properties, which would be beneficial for treating Alzheimer's disease. nih.gov This could involve creating hybrid molecules that combine the this compound core with another pharmacophore known to have a complementary activity. galaxypub.co This approach has been successfully used to develop mutual prodrugs where two active drugs are linked together. galaxypub.co

Future research should focus on identifying combinations of targets that are relevant to a specific complex disease and then designing derivatives of this compound that can modulate these targets simultaneously. nih.gov

Contribution to the Broader Field of Acetamide-Based Drug Development

The study of this compound and its derivatives will contribute valuable knowledge to the broader field of medicinal chemistry. The acetamide functional group is a cornerstone of many pharmaceuticals, and understanding how its properties can be fine-tuned through structural modifications is of great importance. patsnap.comarchivepp.com

Research into this specific compound can provide insights into:

Scaffold Versatility: Demonstrating how the phenoxy acetamide scaffold can be adapted to hit a variety of biological targets. nih.gov

Structure-Activity Relationships: Deepening the understanding of how specific chemical substitutions influence biological activity, which can be applied to other acetamide-based drug discovery programs. nih.govnih.gov

New Therapeutic Avenues: Potentially uncovering novel therapeutic uses for acetamide-containing compounds beyond their traditional applications. nih.govpatsnap.com

By systematically investigating this compound, from its fundamental molecular interactions to the design of advanced multi-targeting derivatives, the scientific community can unlock its therapeutic potential and further enrich the versatile and impactful field of acetamide-based drug development. nih.govarchivepp.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.